4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone
Overview
Description
“4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone” is a research chemical with the CAS number 1004643-31-5 . It has the IUPAC name (4-amino-2-ethylpyrazol-3-yl)-morpholin-4-ylmethanone .
Molecular Structure Analysis
The molecular weight of “4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone” is 224.26, and its molecular formula is C10H16N4O2 . The canonical SMILES string is CCN1C(=C(C=N1)N)C(=O)N2CCOCC2 .Physical And Chemical Properties Analysis
“4-Amino-1-ethylpyrazol-5-yl morpholin-4-yl ketone” has a boiling point of 455.5±45.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm^3 . It has a topological polar surface area of 73.4 .Scientific Research Applications
Synthesis and Chemical Reactions
The compound is involved in the synthesis of various derivatives through chemical reactions that introduce different functional groups, enhancing its chemical diversity and potential for further applications. For example, reactions with ethylmagnesium bromide afford corresponding alkyl ketones, and its interaction with different amines such as morpholine and piperidine provides substituted derivatives. These reactions often involve the reduction of the keto group to an alcoholic hydroxy group, showcasing the compound's versatility in chemical transformations (Potkin et al., 2013).
Antitumor Activity
Derivatives of the compound have been tested for their antitumor activity, highlighting its significance in medicinal chemistry. For instance, tertiary aminoalkanol hydrochlorides derived from the compound showed promising results against cancer cells, underscoring its potential as a precursor in developing anticancer agents (Isakhanyan et al., 2016).
Enantioselective Synthesis
The compound is utilized in enantioselective synthesis processes, such as in the preparation of beta-(3-hydroxypyrazol-1-yl) ketones, which are important intermediates in the synthesis of biologically active molecules. These syntheses are achieved with high yields and excellent enantioselectivities, demonstrating the compound's utility in asymmetric synthesis (Gogoi et al., 2009).
Catalysis
In catalysis, the compound is used as a catalyst in various reactions, such as the three-component reaction between 4-hydroxycoumarin, malononitrile, and carbonyl compounds, leading to the formation of spiro 2-amino-3-cyano pyrano[3,2-c]chromene derivatives. This showcases its role in facilitating complex chemical transformations (Pansuriya et al., 2009).
Microwave-Assisted Synthesis
The compound is also involved in microwave-assisted synthesis methods, which are known for their efficiency and rapidity. For instance, 5-aminopyrazol-4-yl ketones prepared using microwave dielectric heating from beta-ketonitriles have shown inhibitory activity in various biological assays, illustrating the compound's importance in the rapid synthesis of biologically active molecules (Bagley et al., 2008).
properties
IUPAC Name |
(4-amino-2-ethylpyrazol-3-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-2-14-9(8(11)7-12-14)10(15)13-3-5-16-6-4-13/h7H,2-6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTYABCDDZLELM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202485 | |
Record name | (4-Amino-1-ethyl-1H-pyrazol-5-yl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601202485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1004643-31-5 | |
Record name | (4-Amino-1-ethyl-1H-pyrazol-5-yl)-4-morpholinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004643-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Amino-1-ethyl-1H-pyrazol-5-yl)-4-morpholinylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601202485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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